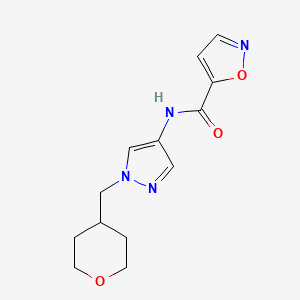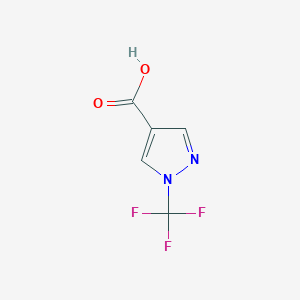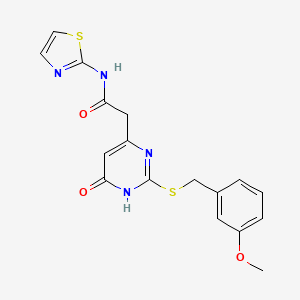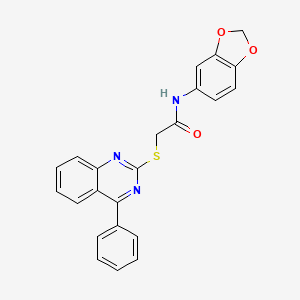![molecular formula C19H18ClNO2 B2549684 4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid CAS No. 219544-55-5](/img/structure/B2549684.png)
4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid is a derivative of indole, which is a fundamental scaffold in many natural and synthetic molecules known for their biological activities. Indole derivatives are recognized for their diverse biological properties, including anti-tumor and anti-inflammatory activities, often associated with interactions with DNA and proteins .
Synthesis Analysis
The synthesis of related indole derivatives typically involves the reaction of indole-based acids with amines or amides under controlled conditions. For example, the synthesis of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method may offer insights into the synthesis of 4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid, although the exact synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of an indole nucleus, which is crucial for their biological activity. The molecular geometry, including bond lengths and angles, can be influenced by substituents on the indole ring and the attached chains. For instance, in a related compound, the imidazopyridine group and the phenyl ring form dihedral angles, indicating the three-dimensional conformation of the molecule . The molecular structure is often confirmed by techniques such as single-crystal X-ray diffraction .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be predicted using computational methods such as Hartree–Fock and density functional theory (DFT). These methods can provide insights into the vibrational spectra, electronic energy, geometrical structure, and thermodynamical properties of the molecules . For example, the vibrational studies of 4-amino-3(4-chlorophenyl) butanoic acid were interpreted using potential energy distribution, and the first-order hyperpolarizability and related properties were calculated, indicating the stability of the molecule and the occurrence of intramolecular charge transfer . These computational analyses are essential for understanding the behavior of the molecules in different environments and their potential biological activities.
科学的研究の応用
Biomass-derived Chemicals in Drug Synthesis
Levulinic acid (LEV), derived from biomass, exhibits significant potential in drug synthesis due to its carbonyl and carboxyl functional groups. It can be utilized as a raw material to directly synthesize drugs or to create related derivatives for more specific applications in drug synthesis. Such derivatives can achieve targeted drug release, for example, paclitaxel (PTX)-LEV and polymer-betulinic acid (BA)-LEV after amidation. LEV can also act as a linker to connect pharmaceutical agents with carriers to form pharmaceutical intermediates. Furthermore, its ability to undergo acylation and esterification processes allows for the synthesis of medicinally active functional groups, which can reduce drug synthesis costs and simplify synthesis steps (Mingyue Zhang et al., 2021).
Indole Synthesis
The synthesis of indole alkaloids, ranging from lysergic acid to vincristine, has been a subject of extensive research due to its complexity and significance in organic chemistry. A classification framework for indole syntheses has been developed, categorizing methods based on the bond formation in the indole ring. This classification is intended to aid in understanding the historical and current state of indole synthesis methods, thereby facilitating the discovery of new approaches and strategies for constructing the indole nucleus (D. Taber & Pavan K. Tirunahari, 2011).
Carboxylic Acids in Biocatalysis Inhibition
Research has explored the impact of saturated, straight-chain carboxylic acids, such as hexanoic, octanoic, decanoic, and lauric acids, on microbes like Escherichia coli and Saccharomyces cerevisiae. These acids can damage cell membranes and decrease microbial internal pH, posing challenges for their use in biofuel and chemical production processes. Understanding the mechanisms of inhibition by these acids is crucial for developing strategies to enhance microbial robustness and improve industrial performance (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).
特性
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]indol-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c20-16-10-8-14(9-11-16)12-21-13-15(4-3-7-19(22)23)17-5-1-2-6-18(17)21/h1-2,5-6,8-11,13H,3-4,7,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGAYDOSZBIXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide](/img/structure/B2549603.png)
![2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549604.png)
![2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2549606.png)
![Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2549610.png)


![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2549613.png)
![N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline](/img/structure/B2549615.png)
![(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B2549616.png)


![3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2549622.png)
![3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2549623.png)